molecular formula C10H17N3O B13179052 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine

Cat. No.: B13179052
M. Wt: 195.26 g/mol
InChI Key: HISNAURVVNFZSI-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is a heterocyclic compound featuring a piperidine ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving amidoximes and carboxylic acid derivatives can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce piperidine derivatives with altered ring structures.

Scientific Research Applications

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is unique due to the combination of the piperidine and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and drug design.

Biological Activity

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine, a compound characterized by the presence of a piperidine ring and an oxadiazole moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly as an antiviral and anticancer agent.

Chemical Structure and Properties

The compound's IUPAC name is 3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole hydrochloride. Its molecular formula is C10H18ClN3OC_{10}H_{18}ClN_3O with a molecular weight of 231.73 g/mol. The chemical structure features a five-membered oxadiazole ring that contributes to its biological activity.

PropertyValue
IUPAC Name3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole hydrochloride
Molecular FormulaC10H18ClN3O
Molecular Weight231.73 g/mol
AppearancePowder

Synthesis

The synthesis of this compound typically involves the cyclization of amidoximes with carboxylic acids under acidic conditions to form the oxadiazole ring. The subsequent introduction of the piperidine moiety is achieved through nucleophilic substitution reactions.

Antiviral Activity

Recent studies have demonstrated that derivatives of oxadiazoles, including those related to this compound, exhibit significant antiviral properties. For instance, a related compound showed inhibition against SARS-CoV-2 protease with an IC50 value of 1.0 μM and an EC50 of 4.3 μM against viral replication in vitro . These findings suggest that the oxadiazole scaffold may be effective in targeting viral enzymes critical for replication.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study revealed that derivatives of 1,2,4-oxadiazoles can act as agonists for human caseinolytic protease P (HsClpP), a target in cancer therapy. One derivative exhibited potent activity with an EC50 of 1.30 μM and demonstrated significant inhibition of hepatocellular carcinoma cell proliferation (IC50 = 3.1 μM) . This highlights the potential application of oxadiazole derivatives in cancer treatment strategies.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. In antiviral applications, it may inhibit viral proteases or polymerases crucial for viral replication. In cancer therapy, it may induce apoptosis through modulation of mitochondrial pathways via HsClpP activation.

Case Study 1: Antiviral Activity Against SARS-CoV-2

A series of experiments were conducted to evaluate the antiviral efficacy of oxadiazole derivatives against SARS-CoV-2. The results indicated that compounds with structural similarities to this compound showed promising inhibitory effects on viral replication and could serve as lead compounds for further development .

Case Study 2: Anticancer Activity in Hepatocellular Carcinoma

In vitro studies on hepatocellular carcinoma cell lines demonstrated that certain oxadiazole derivatives significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of HsClpP and subsequent degradation of respiratory chain components . This suggests a viable pathway for developing new anticancer therapies based on this chemical scaffold.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C10H17N3O/c1-7(2)10-12-9(13-14-10)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3

InChI Key

HISNAURVVNFZSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCCN2

Origin of Product

United States

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